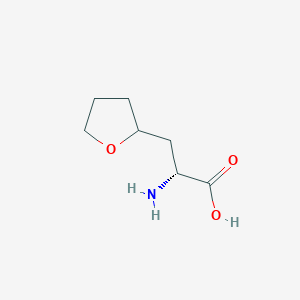

(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid

Description

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

(2R)-2-amino-3-(oxolan-2-yl)propanoic acid |

InChI |

InChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m1/s1 |

InChI Key |

IMSUDXBVOIOXLR-PRJDIBJQSA-N |

Isomeric SMILES |

C1CC(OC1)C[C@H](C(=O)O)N |

Canonical SMILES |

C1CC(OC1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Alkylation of Isoserine Derivatives

One effective method involves stereoselective alkylation of isoserine derivatives to introduce the tetrahydrofuran moiety at the β-position of the amino acid. This approach typically uses chiral catalysts or auxiliaries to control the formation of the quaternary stereocenter at the α-position, ensuring the (2R) configuration.

- The process often starts with an isoserine derivative, which undergoes O-acetal formation using catalytic amounts (0.2 equivalents) of acids such as p-toluenesulfonic acid or camphorsulfonic acid.

- This step forms bicyclic intermediates that incorporate the tetrahydrofuran ring.

- The bicyclic compounds are obtained in moderate to good yields (32–85%) with diastereomeric ratios around 2:1 to 63:37, which can be optimized by reaction conditions and scale-up procedures.

- These intermediates serve as key precursors for further transformations into the target amino acid.

Enzymatic Resolution and Hydrolysis

Enzymatic methods provide a route to optically active amino acids by selective hydrolysis or esterification:

- Racemic mixtures of 2-(optionally protected amino)-3-hydroxypropanoic acid derivatives can be subjected to enzymatic resolution using specific enzymes that operate optimally at controlled pH and temperature.

- The reaction system is typically maintained at pH 5–7 and temperatures between 50–120 °C, depending on the enzyme used.

- After enzymatic resolution, the amino group is often protected to facilitate isolation and purification.

- The desired optically active compound is isolated by acid/base extraction and concentration steps, often involving aqueous acidic solutions such as hydrochloric or sulfuric acid for salt formation and subsequent extraction with organic solvents like toluene or tetrahydrofuran.

Protection and Deprotection Strategies

- Amino groups in intermediates are commonly protected using conventional protecting groups to prevent side reactions during synthesis.

- Protection methods follow established protocols such as those detailed in Greene’s Protective Groups in Organic Synthesis.

- After the key transformations, the protecting groups are removed by treatment with acids (e.g., HBr at elevated temperatures) or catalytic hydrogenation, yielding the free amino acid.

- Final purification often involves reversed-phase high-performance liquid chromatography (HPLC) to obtain high-purity compounds.

Chemical Reaction Conditions and Solvents

- Reaction temperatures range broadly from 0 to 180 °C, with preferred ranges of 50 to 150 °C for optimal yield and stereoselectivity.

- Reaction times vary from minutes to several hours, depending on the step and catalyst.

- Solvents used include water, alcohols (methanol, ethanol, propanol), acetonitrile, tetrahydrofuran, chloroform, acetone, hexane, heptane, benzene, and toluene.

- Acidic aqueous solutions for salt formation and decomposition include hydrochloric acid, sulfuric acid, phosphoric acid, and various phosphate buffers.

- Organic extraction solvents are chosen based on polarity and solubility of intermediates and products.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield & Purity | Notes |

|---|---|---|---|

| Asymmetric alkylation of isoserine | Chiral catalysts, p-toluenesulfonic acid, camphorsulfonic acid, acid catalysis | 32–85% yield, diastereomeric ratio ~2:1 to 63:37 | Forms bicyclic intermediates with tetrahydrofuran ring |

| Enzymatic resolution | Enzymes, pH 5–7, 50–120 °C, acidic/basic extraction | High enantiomeric purity, variable yield | Requires amino protection and salt formation |

| Protection/deprotection | Acidic cleavage (HBr), catalytic hydrogenation | High purity after HPLC purification | Protecting groups prevent side reactions |

| Chemical oxidation/hydrolysis | Hydrogen peroxide, tungstic acid catalysts, sulfuric acid | Moderate to high yields | Used for related hydroxypropanoic acid derivatives |

Research Findings and Challenges

- The main challenge in synthesizing (2R)-2-amino-3-(tetrahydrofuran-2-yl)propanoic acid lies in controlling stereochemistry at multiple centers.

- Enzymatic methods offer a green and selective approach but require careful optimization of reaction conditions.

- Chemical asymmetric syntheses provide flexibility but may involve multiple steps and protection/deprotection cycles.

- Recent research emphasizes the scalability of bicyclic intermediates formation and their conversion to the target amino acid with high stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.

Reduction: Reduction reactions can be used to modify the functional groups attached to the tetrahydrofuran ring.

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrahydrofuran ring can yield lactones, while substitution reactions involving the amino group can produce a variety of amides and other nitrogen-containing compounds .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to (2R)-2-amino-3-(tetrahydrofuran-2-yl)propanoic acid may act as antagonists at metabotropic glutamate receptors (mGluRs), particularly mGlu2 and mGlu3 receptors. These receptors are implicated in mood regulation and have been targeted for developing antidepressant therapies. For instance, studies have shown that mGlu2/3 antagonists can produce rapid antidepressant effects in rodent models, suggesting that (2R)-2-amino-3-(tetrahydrofuran-2-yl)propanoic acid could be explored for similar therapeutic applications .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of compounds that interact with glutamate signaling pathways. By modulating excitatory neurotransmission through mGluRs, (2R)-2-amino-3-(tetrahydrofuran-2-yl)propanoic acid may help protect neurons from excitotoxicity associated with neurodegenerative diseases .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SARs) of (2R)-2-amino-3-(tetrahydrofuran-2-yl)propanoic acid has revealed insights into how modifications to the compound can enhance its pharmacological profile. For example, variations in substituents on the tetrahydrofuran ring have been shown to affect binding affinity and functional activity at mGlu receptors. This information is crucial for designing more potent derivatives .

Case Study 1: Antidepressant Efficacy

In a preclinical study, a derivative of (2R)-2-amino-3-(tetrahydrofuran-2-yl)propanoic acid demonstrated significant antidepressant-like effects in mouse models. The study utilized the forced swim test to assess behavioral changes, showing that administration of the compound led to reduced immobility times, indicative of an antidepressant effect .

Case Study 2: Neuroprotection in Models of Excitotoxicity

Another study investigated the neuroprotective effects of (2R)-2-amino-3-(tetrahydrofuran-2-yl)propanoic acid in models of excitotoxicity induced by glutamate. The results indicated that treatment with this compound significantly reduced neuronal cell death compared to control groups, supporting its potential as a therapeutic agent in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and amino group can form hydrogen bonds and other interactions with these targets, influencing their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid with structurally related amino acids:

Key Differences and Implications

In contrast, aromatic substituents (e.g., indol-3-yl in D-tryptophan) enable π-π interactions critical for protein binding . S-Propargylcysteine contains a sulfur atom and propargyl group, enabling disulfide bond formation and participation in click reactions, which are absent in the THF-based compound .

Stereochemical and Positional Effects: The (2R) configuration distinguishes the target compound from its L-amino acid counterparts, which are more common in biological systems. Enzymatic recognition may favor specific stereoisomers . Positional isomerism in THF-substituted analogs (e.g., 2-yl vs.

Physicochemical Properties: The THF substituent reduces hydrophobicity compared to aromatic groups (e.g., pyridin-3-yl), as evidenced by the absence of strong π systems .

Biological and Pharmacological Relevance :

- D-Tryptophan and D-tyrosine are implicated in bacterial biofilm disruption, whereas the target compound’s THF group may confer stability against enzymatic degradation .

- S-Propargylcysteine exhibits cytoprotective effects in pancreatitis, suggesting that sulfur-containing analogs have distinct therapeutic pathways compared to oxygen-rich THF derivatives .

Biological Activity

(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid, also known as 3-Oxolan-3-yl-L-alanine, is a chiral amino acid derivative notable for its unique structural features and potential biological activities. This article delves into its biological relevance, mechanisms of action, and implications for pharmacology, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 159.18 g/mol. Its structure incorporates a tetrahydrofuran ring, an amino group, and a carboxylic acid group, contributing to its reactivity and interaction potential with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | (2R)-2-amino-3-(oxolan-2-yl)propanoic acid |

Mechanisms of Biological Activity

Research indicates that (2R)-2-amino-3-(tetrahydrofuran-2-yl)propanoic acid may influence various biological pathways through its interactions with enzymes and receptors. Its structural similarity to natural amino acids suggests potential roles in:

- Protein Synthesis : The compound may serve as a building block for proteins or peptides.

- Neurotransmitter Analog : Preliminary studies suggest it could mimic neurotransmitters, influencing synaptic transmission.

Interaction Studies

Initial findings have indicated that this compound may interact with several neurotransmitter systems, including:

- Binding Affinity : Studies are ongoing to determine its binding affinity with specific receptors, such as glutamate receptors.

- Enzyme Substrates : It may act as a substrate for enzymes involved in amino acid metabolism.

Research Findings

Several studies have explored the biological activity of (2R)-2-amino-3-(tetrahydrofuran-2-yl)propanoic acid:

- Metabolic Pathways : The compound has been implicated in metabolic processes that modulate energy metabolism and cellular signaling pathways. Its unique structure allows it to interact with specific biological targets, potentially modulating physiological responses.

- Pharmacological Potential : While primarily used in research settings, the compound's structural characteristics suggest applications in drug design and development. Its dual functionality as both an amino acid and cyclic ether may confer distinct properties not found in simpler amino acids .

Case Study 1: Neurotransmitter Interaction

In a study examining the interactions of various amino acids with neurotransmitter receptors, (2R)-2-amino-3-(tetrahydrofuran-2-yl)propanoic acid was found to exhibit binding affinity comparable to known neurotransmitters. This suggests its potential role in modulating synaptic activity.

Case Study 2: Enzyme Activity Modulation

Another investigation focused on the compound's effect on enzyme activity related to amino acid metabolism. The results indicated that (2R)-2-amino-3-(tetrahydrofuran-2-yl)propanoic acid could influence the activity of specific enzymes, highlighting its relevance in metabolic regulation.

Q & A

Q. Can biosynthetic pathways for this compound be engineered in microbial systems?

- Methodological Answer : Propose a pathway starting from serine (precursor to D-DimeDap analogs) . Use CRISPR-Cas9 to integrate heterologous enzymes (e.g., aminotransferases, cyclases) into E. coli or yeast. Isotope labeling (¹³C-glucose) traces carbon flux, while RNA-seq identifies rate-limiting enzymes. Fermentation optimization (e.g., pH-stat fed-batch) enhances titers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.